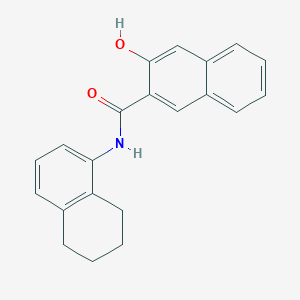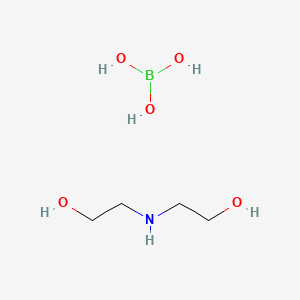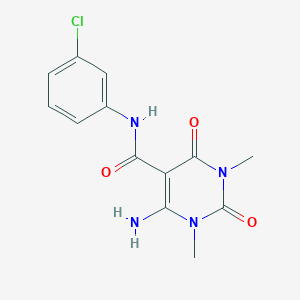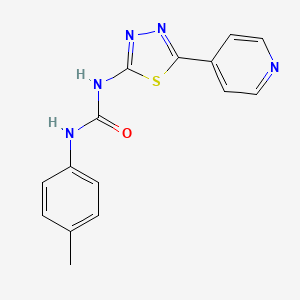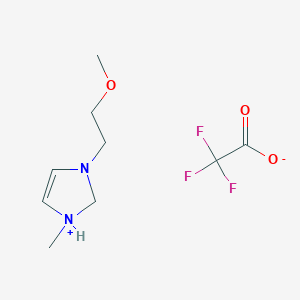![molecular formula C21H16N4O2 B14165339 N-[3-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide CAS No. 799837-10-8](/img/structure/B14165339.png)
N-[3-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a quinazoline core, a pyridine ring, and an acetamide group, making it a unique and versatile molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide typically involves the annulation of anthranilic esters with N-pyridyl ureas. This process includes the formation of N-aryl-N’-pyridyl ureas followed by their cyclocondensation into the corresponding fused heterocycles. The reaction does not require the use of metal catalysts and proceeds with moderate to good yields (up to 89%) under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route mentioned above suggests that it can be adapted for large-scale production. The reaction can be easily scaled to gram quantities, making it feasible for industrial applications .
化学反应分析
Types of Reactions
N-[3-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline-2,4-diones.
Reduction: Reduction reactions can modify the quinazoline core, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and quinazoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild, with moderate temperatures and standard laboratory solvents .
Major Products Formed
The major products formed from these reactions include quinazoline-2,4-diones, reduced quinazoline derivatives, and substituted quinazoline compounds. These products have diverse applications in medicinal chemistry and other fields .
科学研究应用
N-[3-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds.
作用机制
The mechanism of action of N-[3-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity. For example, it has been shown to interact with AMPA/kainate receptors, P2Y12 receptors, and aldose reductase, among others . These interactions lead to the compound’s diverse biological effects, including anti-inflammatory, anticancer, and neuroprotective activities .
相似化合物的比较
N-[3-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide can be compared with other quinazoline derivatives, such as:
Selurampanel: An AMPA/kainate receptor antagonist used for epilepsy treatment.
Elinogrel: A P2Y12 receptor antagonist for cardiovascular diseases.
Zenarestat: An aldose reductase inhibitor for diabetic neuropathy.
These compounds share similar core structures but differ in their specific functional groups and biological activities. This compound is unique due to its combination of a pyridine ring and an acetamide group, which contributes to its distinct chemical and biological properties .
属性
CAS 编号 |
799837-10-8 |
|---|---|
分子式 |
C21H16N4O2 |
分子量 |
356.4 g/mol |
IUPAC 名称 |
N-[3-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide |
InChI |
InChI=1S/C21H16N4O2/c1-14(26)23-15-7-6-8-16(13-15)27-21-17-9-2-3-10-18(17)24-20(25-21)19-11-4-5-12-22-19/h2-13H,1H3,(H,23,26) |
InChI 键 |
KVIZOTQMWXNPLW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC(=CC=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
溶解度 |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(5-Bromopyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B14165266.png)
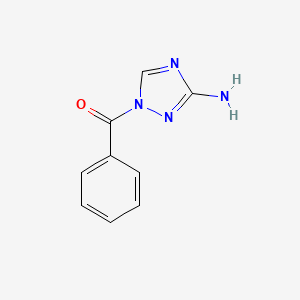
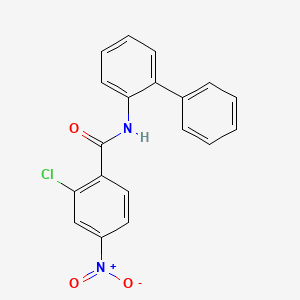
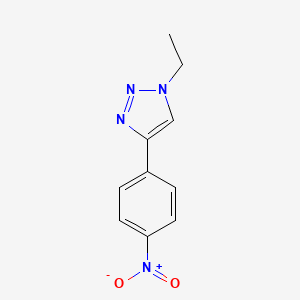
![methyl N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B14165289.png)
![5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14165292.png)
![4,4'-Bi-1H-pyrrolo[2,3-b]pyridine, 1,1'-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14165293.png)
![14-(3-chloro-2-methylphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B14165297.png)
